4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzamide core substituted with a benzothiazole moiety and a sulfamoyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized via the condensation of 2-aminothiophenol with 4-methylbenzaldehyde under acidic conditions.
Introduction of the Benzamide Group: The benzothiazole derivative is then reacted with 4-aminobenzoic acid to form the benzamide linkage.
Sulfamoylation: The final step involves the introduction of the bis(2-methoxyethyl)sulfamoyl group. This can be achieved by reacting the intermediate with bis(2-methoxyethyl)amine and a suitable sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the benzothiazole ring, potentially yielding amines or dihydrobenzothiazoles.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrobenzothiazoles.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its potential interactions with various biological targets. Its benzothiazole moiety is known for its bioactivity, which can be exploited in drug discovery.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects. Benzothiazole derivatives have shown promise in treating diseases such as cancer and neurodegenerative disorders. The sulfamoyl group may enhance the compound’s solubility and bioavailability.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole moiety could bind to specific sites on proteins, while the sulfamoyl group might enhance its interaction with hydrophilic environments.
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-hydroxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a chloro substituent on the benzothiazole ring.
Uniqueness
The unique combination of the methoxyethyl sulfamoyl group and the benzothiazole moiety in 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific solubility, reactivity, and bioactivity profiles.
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Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-15-5-4-6-18-19(15)22-21(30-18)23-20(25)16-7-9-17(10-8-16)31(26,27)24(11-13-28-2)12-14-29-3/h4-10H,11-14H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJDDRXNMNIFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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